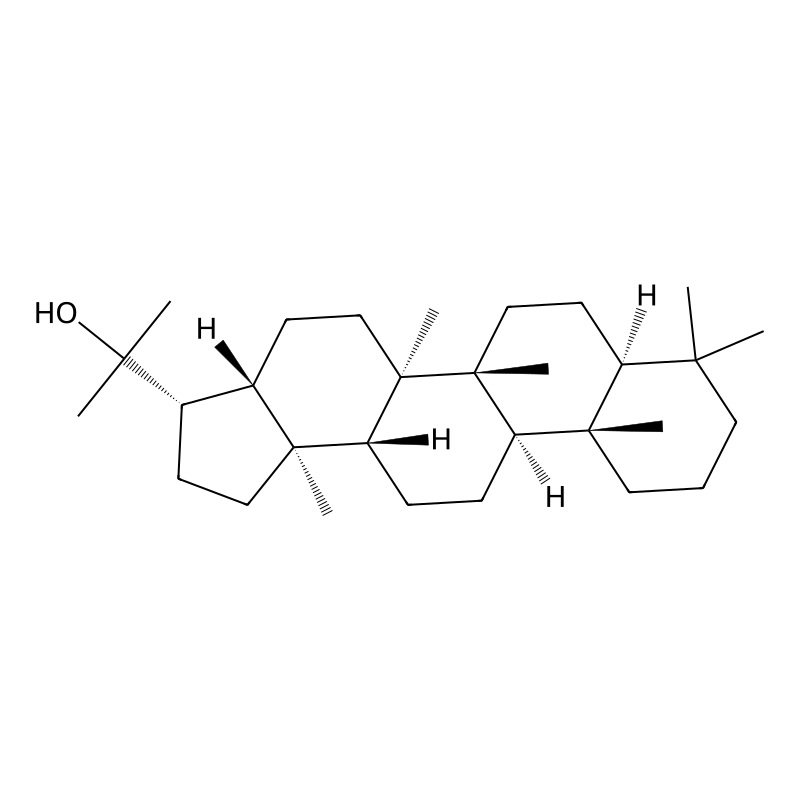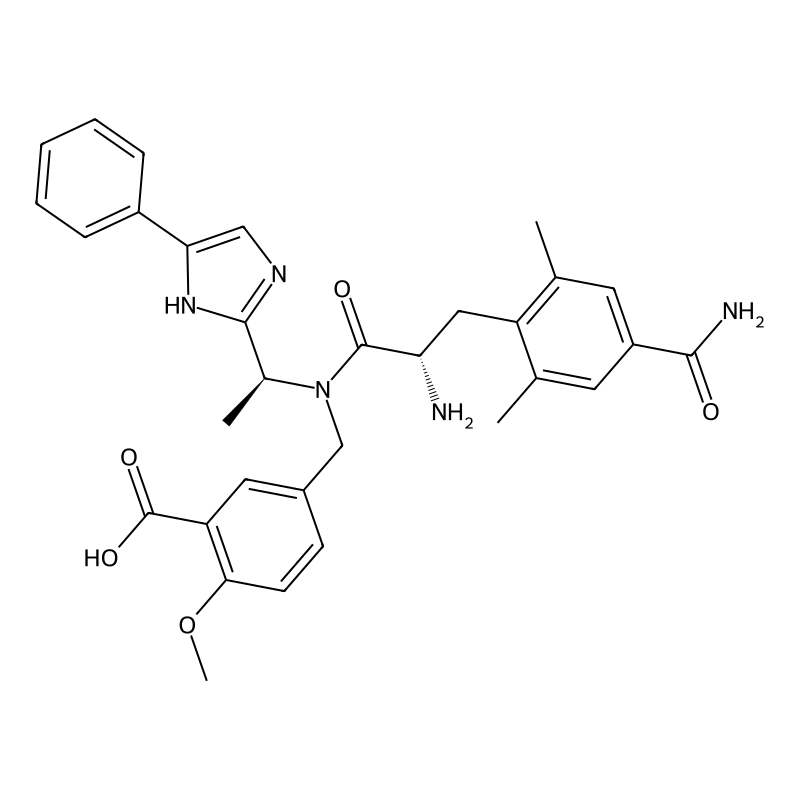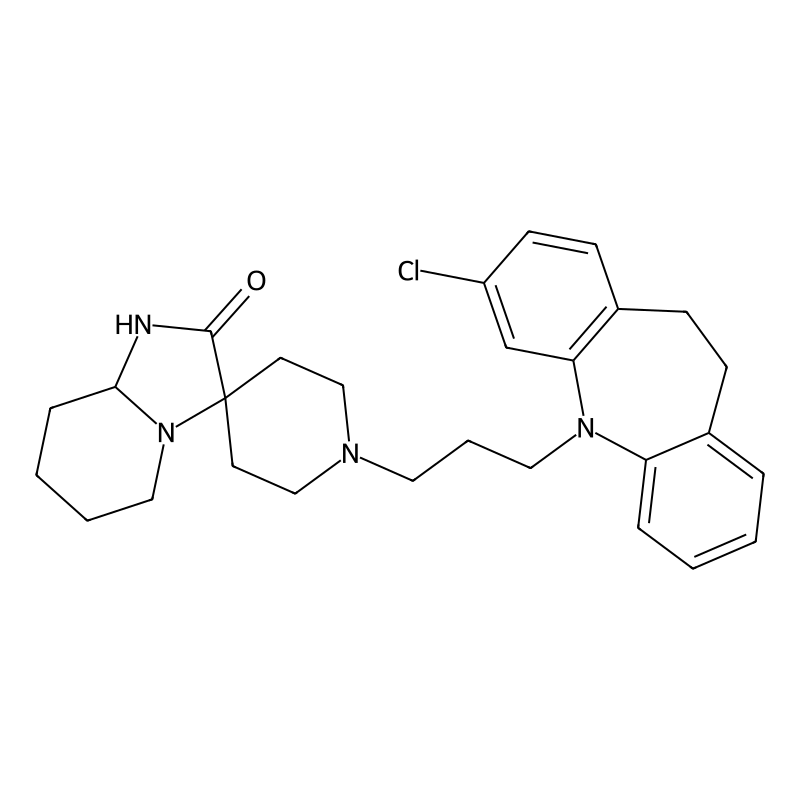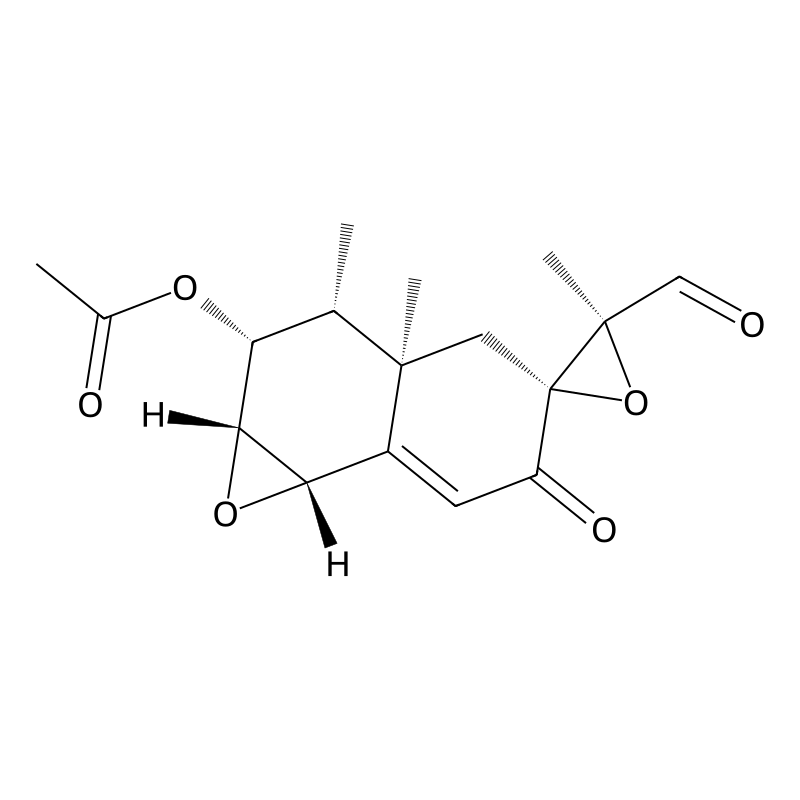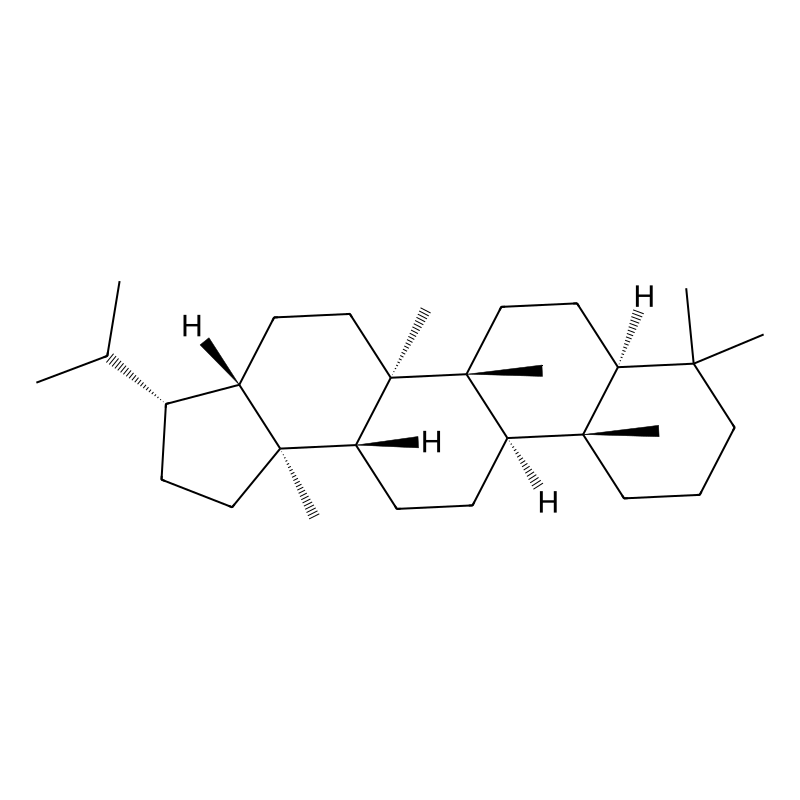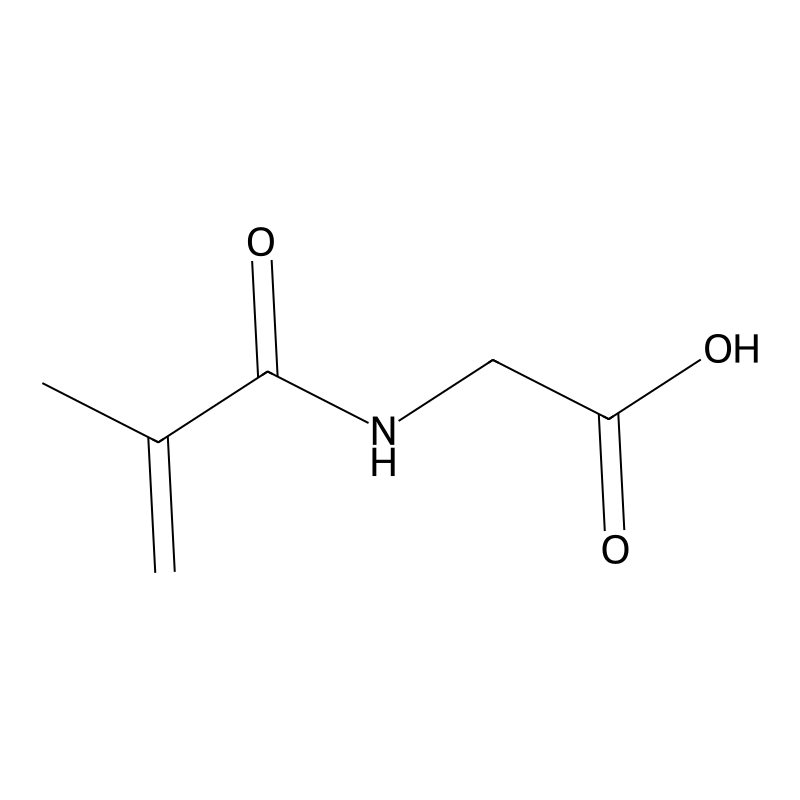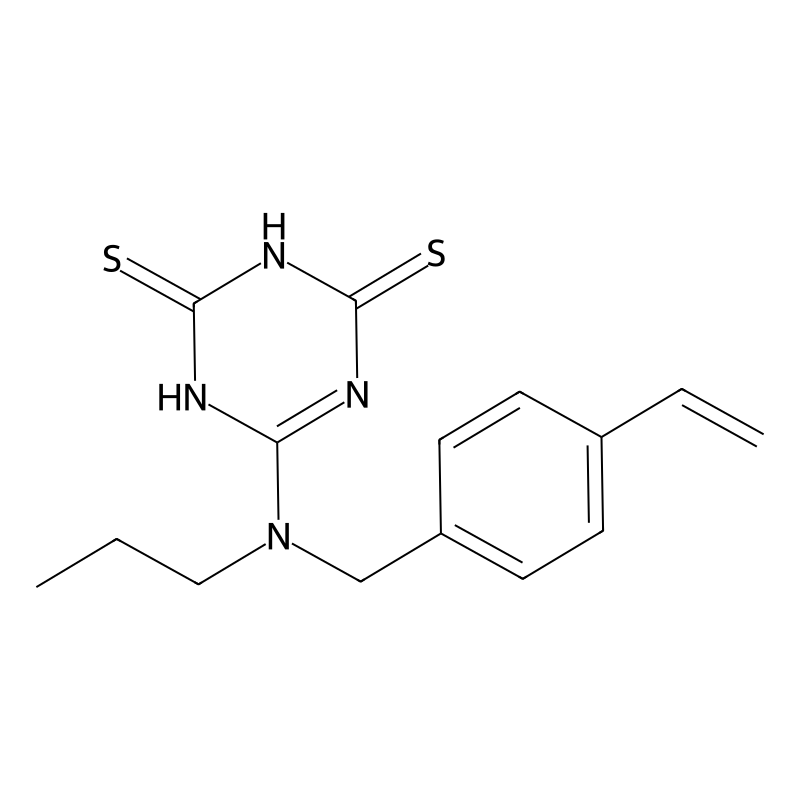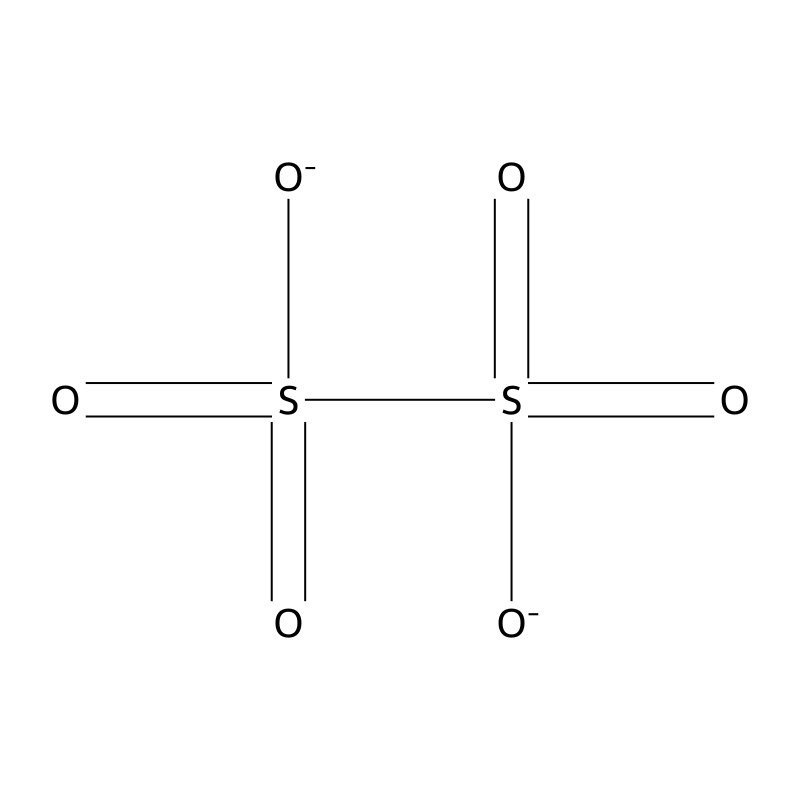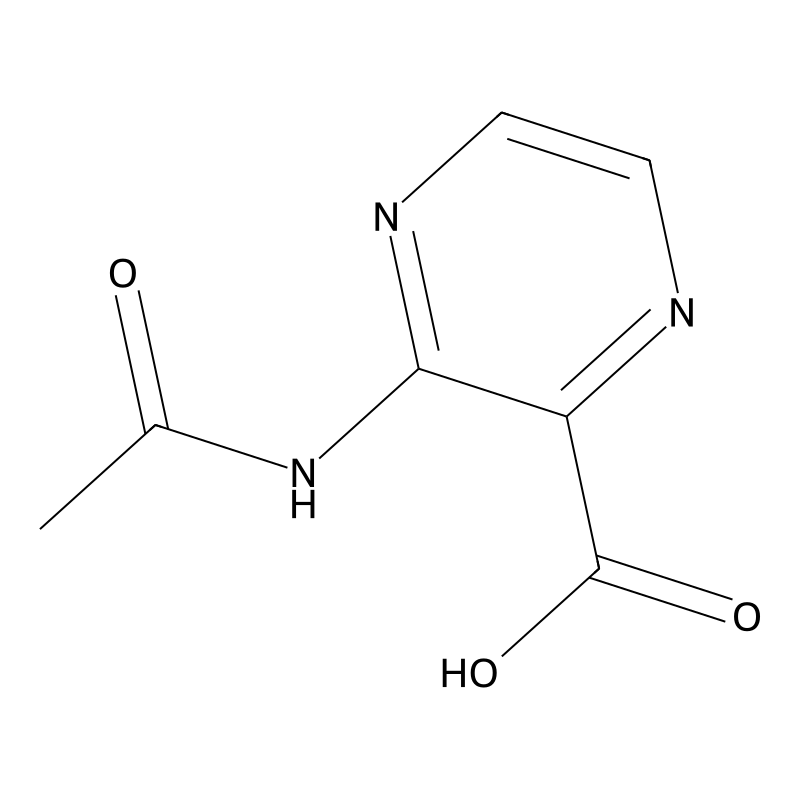Potassium pivalate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis:
Potassium pivalate (KP) finds application in various organic synthesis reactions. It acts as a reactive monocarboxylic acid, readily participating in reactions like:
- Urea derivative formation: KP reacts with amines to form urea derivatives, crucial intermediates in organic synthesis. These reactions are typically catalyzed by palladium-based catalysts [].
- Trimerization reagent preparation: KP serves as an intermediate in the production of trimerization reagents like triethylamine and tripropylamine, essential components in polyurethane foam fabrication [].
- Pyrazole ring synthesis: KP demonstrates effectiveness as a dose for the synthesis of pyrazole rings from carboxylates, expanding the library of accessible heterocyclic compounds [].
Potential Biological Applications:
While research is ongoing, some studies suggest potential biological applications for potassium pivalate:
- Neuroprotective properties: Studies in animal models indicate that KP might possess neuroprotective properties, potentially offering benefits in neurodegenerative diseases [, ]. However, further investigation is necessary to understand the mechanisms and translate these findings into clinical applications.
Potassium pivalate is a potassium salt of pivalic acid, with the chemical formula and a molecular weight of approximately 142.24 g/mol. It is characterized as a white to almost white crystalline powder that is sparingly soluble in water and slightly soluble in dimethyl sulfoxide. This compound is notable for its reactivity as a monocarboxylic acid, making it useful in various chemical applications and reactions .
- Substitution Reactions: It can react with alkyl halides to form esters, which are important intermediates in organic synthesis .
- Cross-Coupling Reactions: Potassium pivalate has been shown to enhance the rate of Miyaura borylation when used as a base, demonstrating its utility in palladium-catalyzed reactions .
- Trimerization Reactions: This compound can undergo trimerization to form pyrazole rings from carboxylates, involving the elimination of water and decarboxylation .
While specific biological activities of potassium pivalate are not extensively documented, its role as a reagent in organic synthesis suggests potential applications in pharmaceutical development. The compound's reactivity may facilitate the synthesis of biologically active molecules, although further studies are needed to explore any direct biological effects.
Potassium pivalate can be synthesized through the reaction of diethanolamine with potassium halides. This method highlights the compound's accessibility for laboratory and industrial purposes . Other synthetic routes may involve variations in starting materials or conditions, but detailed methodologies are less frequently reported.
The applications of potassium pivalate include:
- Chemical Synthesis: Primarily used as an intermediate in organic synthesis, particularly in the production of esters and other derivatives.
- Catalysis: Employed as a base in various catalytic reactions, enhancing reaction rates and efficiency .
- Polyurethane Production: Utilized in the fabrication of polyurethane foams through its reactivity with amines .
Potassium pivalate shares similarities with other compounds derived from carboxylic acids. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Potassium acetate | Commonly used as a food preservative; more soluble than potassium pivalate. | |
| Sodium pivalate | Sodium salt form; similar reactivity but different solubility properties. | |
| Potassium propionate | Used as a preservative; less bulky than potassium pivalate. | |
| Potassium butyrate | Shorter carbon chain; different applications in food science. |
Uniqueness of Potassium Pivalate
Potassium pivalate is unique due to its branched structure, which provides distinct steric hindrance compared to linear carboxylates such as acetate or propionate. This structural characteristic contributes to its specific reactivity patterns and applications in organic synthesis, particularly in enhancing rates of certain reactions and facilitating complex transformations that may not be achievable with simpler carboxylic acids .
Potassium pivalate (potassium 2,2-dimethylpropanoate) exhibits a well-defined crystalline structure characterized by ionic interactions between potassium cations and pivalate anions [1] [2]. The compound crystallizes as white to almost white powder or crystalline material with a molecular formula of C₅H₉KO₂ and molecular weight of 140.22 g/mol [1] [3] [2] [4]. The crystalline architecture is dominated by the bulky tert-butyl group of the pivalate anion, which creates significant steric hindrance and influences the overall packing arrangement .
The ionic nature of potassium pivalate results from the complete deprotonation of pivalic acid, forming the pivalate anion (2,2-dimethylpropanoate) that coordinates with potassium cations [2] [6]. The crystal structure is stabilized through electrostatic interactions between the positively charged potassium ions and the negatively charged carboxylate groups . The quaternary carbon center in the pivalate moiety, bearing three methyl groups, creates a highly branched structure that significantly affects the crystal packing efficiency compared to linear carboxylates .
X-ray diffraction analysis reveals characteristic diffraction patterns that can be used for phase identification and structural confirmation [7] [8]. The crystalline material demonstrates well-defined Bragg peaks indicative of an ordered three-dimensional structure [7]. The specific lattice parameters and space group assignments require detailed single-crystal or powder diffraction studies to fully elucidate the crystallographic details.
Table 1: Basic Physicochemical Properties of Potassium Pivalate
| Property | Value | Reference |
|---|---|---|
| Chemical Name | Potassium pivalate | [1] [2] [4] |
| IUPAC Name | potassium 2,2-dimethylpropanoate | [2] [6] |
| CAS Number | 19455-23-3 | [1] [3] [2] [4] |
| Molecular Formula | C₅H₉KO₂ | [1] [3] [2] [4] |
| Molecular Weight (g/mol) | 140.22 | [1] [3] [2] [4] |
| Physical State (20°C) | Solid | [4] [9] [10] |
| Appearance | White to almost white powder/crystal | [4] [9] [10] [11] |
| Melting Point (°C) | 200 | [3] [4] [9] [10] |
| Hygroscopic Nature | Hygroscopic | [10] [11] [12] |
| Storage Conditions | Inert atmosphere, room temperature | [10] [11] [12] |
Thermal Stability Profiles (Thermogravimetric Analysis/Differential Scanning Calorimetry)
The thermal behavior of potassium pivalate has been extensively characterized through thermogravimetric analysis and differential scanning calorimetry techniques [13] [14] [15]. Based on comprehensive studies of potassium alkanoates, potassium pivalate demonstrates remarkable thermal stability characteristics that make it suitable for high-temperature applications [13] [14] [15].
The thermal stability profile reveals that potassium pivalate remains stable at temperatures up to 713 K (440°C) without significant mass loss [13] [14] [15]. The compound exhibits a sharp melting transition at approximately 473 K (200°C), which corresponds well with experimental observations [3] [4] [9] [10]. This melting point is consistent with the reported value of 200°C found in multiple supplier specifications [3] [4] [9] [10].
Thermogravimetric analysis indicates that significant mass loss does not occur until temperatures exceed 748 K (475°C) [13] [14] [15]. This thermal stability is attributed to the strong ionic bonding between potassium cations and pivalate anions, as well as the inherent stability of the branched carboxylate structure [13]. The onset of thermal decomposition likely involves decarboxylation reactions leading to the formation of carbon dioxide and hydrocarbon fragments [16] [17].
Differential scanning calorimetry studies reveal endothermic melting transitions followed by exothermic decomposition events at higher temperatures [13] [14]. The thermal behavior shows no solid-solid phase transitions in the temperature range below melting, which is consistent with the relatively simple crystal structure [13] [14].
Table 2: Thermal Stability Profile of Potassium Pivalate
| Temperature Range (K) | Thermal Event | Characteristics | Reference |
|---|---|---|---|
| 298-473 | Stable solid phase | No decomposition observed | [13] [14] [15] |
| 473-623 | Melting transition | Sharp melting point at ~473K | [3] [4] [10] |
| 623-713 | Thermally stable liquid | Maintained structural integrity | [13] [14] [15] |
| 713-748 | Onset of mass loss | Initial thermal breakdown | [13] [14] [15] |
| Above 748 | Significant decomposition | Complete thermal degradation | [13] [14] [15] |
Solubility Behavior in Organic/Aqueous Media
The solubility characteristics of potassium pivalate represent a critical aspect of its physicochemical profile, particularly influencing its applications in organic synthesis and catalytic processes [18] [19] [20]. Unlike many potassium carboxylates that exhibit poor solubility in organic solvents, potassium pivalate demonstrates enhanced solubility properties that make it particularly valuable for industrial applications [18] [19].
In aqueous systems, potassium pivalate is characterized as sparingly soluble, which limits its direct applications in purely aqueous environments [21] [22] . However, the compound shows slightly improved solubility in polar aprotic solvents such as dimethyl sulfoxide, making it useful for specific synthetic transformations [21] [22] .
The most significant advantage of potassium pivalate lies in its superior solubility in organic solvents compared to potassium acetate and other simple potassium carboxylates [18] [19] [20]. This enhanced organic solubility has been exploited in palladium-catalyzed Miyaura borylation reactions, where the combination of potassium pivalate with alcohol cosolvents such as 2-propanol significantly improves reaction kinetics and scalability [18] [20].
The improved solubility profile is attributed to the bulky tert-butyl group, which reduces the extent of ionic association and enhances compatibility with organic media [19] [20]. This property enables homogeneous reaction conditions that are difficult to achieve with more traditional potassium carboxylate bases [18] [19].
Table 3: Solubility Behavior of Potassium Pivalate in Different Media
| Solvent System | Solubility Characteristic | Applications/Notes | Reference |
|---|---|---|---|
| Water | Sparingly soluble | Limited aqueous applications | [21] [22] |
| Dimethyl sulfoxide (DMSO) | Slightly soluble | Useful for specific reactions | [21] [22] |
| Organic solvents (general) | Enhanced solubility vs KOAc | Preferred for organic synthesis | [18] [19] [20] |
| Aqueous media (general) | Better than many K-carboxylates | Suitable for catalytic reactions | [18] [19] |
| Alcohol cosolvents | Improved with alcohol addition | Miyaura borylation enhancement | [18] [20] |
| Compared to potassium acetate | Superior solubility profile | Industrial process advantages | [18] [19] [20] |
Spectroscopic Fingerprints (Fourier Transform Infrared, Nuclear Magnetic Resonance, X-ray Diffraction)
The spectroscopic characterization of potassium pivalate provides definitive structural identification and purity assessment through multiple analytical techniques [24] [25] [16]. Fourier transform infrared spectroscopy reveals characteristic vibrational modes that serve as fingerprint identifications for the compound.
The infrared spectrum of potassium pivalate exhibits distinct absorption bands characteristic of the carboxylate functional group and the tert-butyl moiety [24] [16]. The carbon-hydrogen stretching vibrations appear in the region of 2800-3000 cm⁻¹, corresponding to the methyl groups of the tert-butyl substituent [24] [16]. The carboxylate carbonyl stretching occurs in the range of 1600-1700 cm⁻¹, which is characteristic of ionic carboxylate salts [24] [16].
Specific vibrational assignments include the antisymmetric carboxylate stretch at approximately 1489 cm⁻¹ and the symmetric carboxylate stretch at 1223 cm⁻¹ [16]. These bands are particularly diagnostic for pivalate-containing compounds and have been observed in studies of pivalate adsorption and reactivity [16].
Nuclear magnetic resonance spectroscopy provides detailed structural information about the molecular environment of potassium pivalate [24] [25]. The proton nuclear magnetic resonance spectrum typically shows a characteristic singlet at approximately 1.17 ppm corresponding to the nine equivalent methyl protons of the tert-butyl group [24] [25]. Carbon-13 nuclear magnetic resonance reveals the quaternary carbon signal in the range of 38-39 ppm, which is diagnostic of the highly substituted carbon center [24] [25].
X-ray diffraction analysis serves as the definitive method for crystalline phase identification and structural determination [7] [8]. The powder diffraction pattern of potassium pivalate displays characteristic Bragg reflections that can be used for phase identification and purity assessment [7] [8]. Single-crystal X-ray diffraction, when available, provides complete structural details including bond lengths, bond angles, and crystal packing arrangements.
Table 4: Expected Spectroscopic Fingerprints of Potassium Pivalate
| Technique | Characteristic Peak/Signal | Expected Range/Value | Reference |
|---|---|---|---|
| FT-IR | C-H stretching | 2800-3000 cm⁻¹ | [24] [16] |
| FT-IR | C=O stretching (carboxylate) | 1600-1700 cm⁻¹ | [24] [16] |
| FT-IR | COO⁻ antisymmetric stretch | 1489 cm⁻¹ | [16] |
| FT-IR | COO⁻ symmetric stretch | 1223 cm⁻¹ | [16] |
| ¹H NMR | Methyl protons | 1.17 ppm (s, 9H) | [24] [25] |
| ¹³C NMR | Quaternary carbon | 38-39 ppm | [24] [25] |
| XRD | Crystalline peaks | Material-dependent | [7] [8] |
